molecular formula C8H7Cl2NO2 B1514516 2,6-Dichloro-4-ethylnicotinic acid CAS No. 62774-91-8

2,6-Dichloro-4-ethylnicotinic acid

Cat. No.: B1514516
CAS No.: 62774-91-8
M. Wt: 220.05 g/mol
InChI Key: IFMAAMQKPMUYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-ethylnicotinic acid is a halogenated nicotinic acid derivative characterized by chlorine atoms at positions 2 and 6 of the pyridine ring, an ethyl group at position 4, and a carboxylic acid group at position 3.

Properties

CAS No.

62774-91-8

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2,6-dichloro-4-ethylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H7Cl2NO2/c1-2-4-3-5(9)11-7(10)6(4)8(12)13/h3H,2H2,1H3,(H,12,13)

InChI Key

IFMAAMQKPMUYLC-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC(=C1C(=O)O)Cl)Cl

Canonical SMILES

CCC1=CC(=NC(=C1C(=O)O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 2,6-dichloro-4-ethylnicotinic acid and similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Properties
This compound Cl (2,6), Ethyl (4), COOH (3) C₈H₇Cl₂NO₂ 236.06 Not provided Higher lipophilicity due to ethyl group; potential metabolic stability
2,6-Dichloro-4-methylnicotinic acid Cl (2,6), Methyl (4), COOH (3) C₇H₅Cl₂NO₂ 222.03 137520-99-1 Lower lipophilicity vs. ethyl analog; used in large-scale synthesis routes
2,6-Dichloro-5-fluoro-4-methylnicotinic acid Cl (2,6), F (5), Methyl (4), COOH (3) C₇H₄Cl₂FNO₂ 224.02 132195-42-7 Enhanced electronic effects from fluorine; possible improved binding affinity
Ethyl 2,6-dichloro-4-methylnicotinate Cl (2,6), Methyl (4), COOEt (3) C₉H₉Cl₂NO₂ 248.08 108130-10-5 Ester form increases membrane permeability; hydrolyzed to active acid
Methyl 2,6-dichloroisonicotinate Cl (2,6), COOMe (4) C₇H₅Cl₂NO₂ 222.03 42521-09-5 Isomeric variation (carboxylate at position 4); altered reactivity

Substituent Effects on Physicochemical Properties

  • Electronic Effects : Fluorine at position 5 (as in 2,6-dichloro-5-fluoro-4-methylnicotinic acid) introduces strong electron-withdrawing effects, which may stabilize the molecule in enzymatic environments .
  • Steric Considerations : Ethyl and methyl substituents at position 4 influence steric hindrance, affecting interactions with biological targets or catalysts in synthesis .

Functional Group Variations

  • Carboxylic Acid vs. Esters : The free acid form (e.g., 2,6-dichloro-4-methylnicotinic acid) is typically bioactive but may have poor bioavailability. Esters (e.g., ethyl or methyl derivatives) act as prodrugs, improving absorption .
  • Positional Isomerism : Isonicotinic acid derivatives (carboxylate at position 4) exhibit distinct reactivity compared to nicotinic acids (carboxylate at position 3), altering metabolic pathways .

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